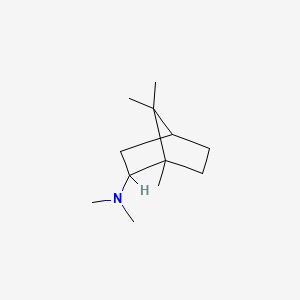
2-Bornanamine, N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bornanamine, N,N-dimethyl- is a tertiary amine derived from camphor It is known for its unique structure, which includes a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanamine, N,N-dimethyl- typically involves the reaction of camphor with dimethylamine. One common method is the reductive amination of camphor with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of 2-Bornanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
化学反应分析
Types of Reactions
2-Bornanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines .
科学研究应用
2-Bornanamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Bornanamine, N,N-dimethyl- involves its interaction with specific molecular targets. It acts as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include enzyme inhibition and receptor activation, which can lead to various biological effects .
相似化合物的比较
Similar Compounds
- N,N-Dimethylbenzylamine
- N,N-Dimethyltryptamine
- N,N-Dimethylglycine
Comparison
2-Bornanamine, N,N-dimethyl- is unique due to its bicyclic structure, which imparts different steric and electronic properties compared to linear or monocyclic amines. This uniqueness makes it particularly useful in applications requiring specific spatial configurations .
属性
CAS 编号 |
22243-41-0 |
|---|---|
分子式 |
C12H23N |
分子量 |
181.32 g/mol |
IUPAC 名称 |
N,N,1,7,7-pentamethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-11(2)9-6-7-12(11,3)10(8-9)13(4)5/h9-10H,6-8H2,1-5H3 |
InChI 键 |
XUDICDUSDBRTAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)N(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


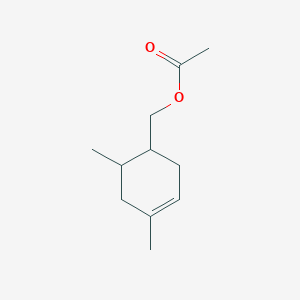

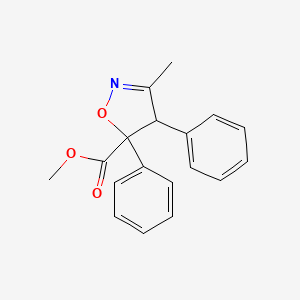
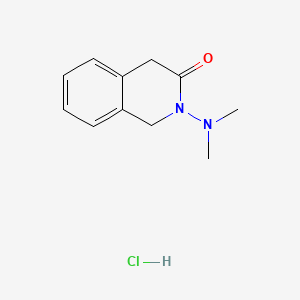
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)
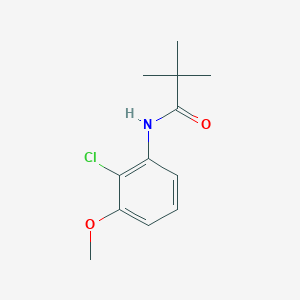
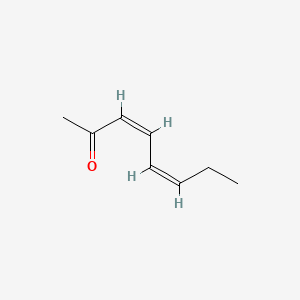
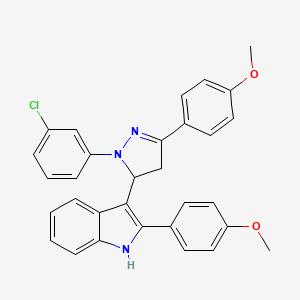
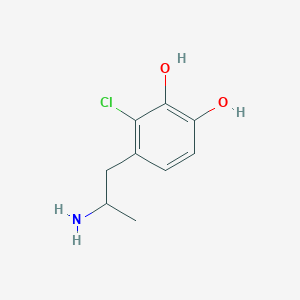

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

